2-(2-methylcyclohexylidene)Acetaldehyde

aza-spirocycles diastereoselectivity cycloaddition

2-(2-Methylcyclohexylidene)acetaldehyde (CAS 7071-16-1) is an α,β-unsaturated aldehyde featuring a cyclohexylidene ring with a methyl substituent at the 2-position. With a molecular formula of C₉H₁₄O and a molecular weight of 138.21 g/mol, it exists as a colorless liquid with a boiling point of 221.7±9.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³.

Molecular Formula C9H14O
Molecular Weight 138.21
CAS No. 7071-16-1
Cat. No. B569367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methylcyclohexylidene)Acetaldehyde
CAS7071-16-1
Synonyms(2-Methylcyclohexylidene)acetaldehyde;  2-Methyl-Δ1,α-cyclohexaneacetaldehyde; 
Molecular FormulaC9H14O
Molecular Weight138.21
Structural Identifiers
SMILESCC1CCCCC1=CC=O
InChIInChI=1S/C9H14O/c1-8-4-2-3-5-9(8)6-7-10/h6-8H,2-5H2,1H3
InChIKeyOUUDWHJGEZBJPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylcyclohexylidene)acetaldehyde (CAS 7071-16-1): Procurement-Relevant Identity and Physicochemical Baseline


2-(2-Methylcyclohexylidene)acetaldehyde (CAS 7071-16-1) is an α,β-unsaturated aldehyde featuring a cyclohexylidene ring with a methyl substituent at the 2-position . With a molecular formula of C₉H₁₄O and a molecular weight of 138.21 g/mol, it exists as a colorless liquid with a boiling point of 221.7±9.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³ . The compound is primarily sourced as a synthetic intermediate for aza-spirocycle construction and as a fragrance ingredient, with commercial suppliers typically offering purities of ≥95% .

Why 2-(2-Methylcyclohexylidene)acetaldehyde Cannot Be Replaced by Unsubstituted Cyclohexylideneacetaldehyde or Positional Isomers


The presence and position of the methyl group on the cyclohexylidene ring critically dictate both stereochemical outcomes in spirocyclization reactions and olfactory character in fragrance applications. In the McLaughlin aza-spirocycle synthesis, cyclohexylidene α,β-unsaturated iminium salts bearing a C-2 methyl substituent (derived from 2-(2-methylcyclohexylidene)acetaldehyde) delivered aza-spirocycles with a 90:10 diastereomeric ratio, whereas the unsubstituted cyclohexylidene analog and the C-3 methyl variant produced single diastereomers or showed no stereochemical influence, respectively [1]. Similarly, organoleptic descriptions diverge markedly: the unsubstituted cyclohexylideneacetaldehyde is described as “powerful, diffusive, sweet-floral,” while the 2-methyl analog is reported to possess a “sweet, fruity” odor profile . These differences preclude casual interchange of in-class compounds.

Differentiated Procurement Drivers for 2-(2-Methylcyclohexylidene)acetaldehyde: Quantitative Evidence vs. Closest Analogs


Stereochemical Control in Aza-Spirocycle Formation: 2-Methyl vs. Unsubstituted vs. 3-Methyl Cyclohexylidene

In the formal [3+3] cycloaddition of cycloalkylidene α,β-unsaturated iminium salts with aminopyrones, the 2-methylcyclohexylidene derivative (derived from 2-(2-methylcyclohexylidene)acetaldehyde) afforded the aza-spirocycle with a 90:10 diastereomeric ratio (entry 1, Table 1). By contrast, the unsubstituted cyclohexylidene analog (entry 3) and the 2-tert-butyl-substituted analog (entry 4) each gave the product as a single diastereomer (>99:1), while the 3-methylcyclohexylidene analog (entry 2) showed no diastereoselectivity (ratio not significantly different from 1:1) [1]. This demonstrates that the 2-methyl substituent provides a distinct, tunable stereochemical outcome that is neither maximal nor negligible, making it uniquely suited for applications requiring moderate diastereomeric enrichment.

aza-spirocycles diastereoselectivity cycloaddition

Olfactory Differentiation: Sweet-Fruity vs. Sweet-Floral Odor Profiles of Cyclohexylideneacetaldehydes

2-(2-Methylcyclohexylidene)acetaldehyde is consistently described by industrial sources as possessing a “sweet, fruity” odor . In contrast, the unsubstituted cyclohexylideneacetaldehyde (CAS 1713-63-9) is characterized as “powerful and diffusive, refreshing, sweet-floral” . The 2-methyl substitution thus shifts the organoleptic character from floral to fruity. While quantitative odor threshold values (e.g., ODT in ng/L) are not publicly available for this specific pair from a single controlled study, the qualitative differentiation is documented across multiple independent authoritative databases and fragrance ingredient listings.

fragrance odor profile organoleptic

Boiling Point and Volatility Differentiation: Impact on Fragrance Performance and Handling

The 2-methyl substitution increases the molecular weight and boiling point relative to the unsubstituted analog. 2-(2-Methylcyclohexylidene)acetaldehyde has a predicted boiling point of 221.7±9.0 °C at 760 mmHg , whereas cyclohexylideneacetaldehyde (C₈H₁₂O, MW 124.18) has a reported boiling point of approximately 195–200 °C . The ~25 °C elevation in boiling point corresponds to reduced volatility, which can influence fragrance evaporation rates, headspace concentration, and storage/handling requirements.

physicochemical properties volatility boiling point

Optimal Procurement and Application Scenarios for 2-(2-Methylcyclohexylidene)acetaldehyde


Stereoselective Synthesis of Aza-Spirocycles Requiring a 90:10 Diastereomeric Ratio

When a synthetic route demands a specific, non-maximal diastereomeric outcome for aza-spirocenter formation, 2-(2-methylcyclohexylidene)acetaldehyde is the preferred building block. The 90:10 d.r. achieved with this precursor [1] is not attainable with the unsubstituted or 3-methyl cyclohexylidene analogs, which give either complete selectivity or no selectivity, respectively. This scenario is relevant for medicinal chemistry programs where both diastereomers are needed for structure–activity relationship (SAR) studies, or where the minor diastereomer is the desired product after separation.

Creation of Fruity Aldehydic Fragrance Accords in Perfumery

For perfumers seeking a sweet, fruity aldehyde note rather than the more common sweet-floral character of cyclohexylideneacetaldehyde , the 2-methyl derivative provides the required organoleptic shift. Its higher boiling point (~222 °C vs. ~195–200 °C) also suggests a slower evaporation profile, making it potentially suitable for heart-note rather than top-note compositions . Procurement should specify purity ≥95% with documentation of organoleptic consistency across batches.

Development of MAO-B Inhibitors Based on 2-Methylcyclohexylidene Hydrazone Scaffolds

While the aldehyde itself is not the bioactive species, 2-(2-methylcyclohexylidene)acetaldehyde serves as the key carbonyl component for synthesizing 2-methylcyclohexylidene-(4-arylthiazol-2-yl)hydrazones, a series with demonstrated human MAO-B inhibitory activity (IC₅₀ values ranging from 26.81 μM down to 14.20 nM) [2]. The (R)-enantiomer of the cyclohexylidene moiety consistently shows higher potency. Researchers developing selective MAO-B inhibitors should source the aldehyde with high chemical purity to ensure reproducible condensation yields and enantiomeric integrity in downstream chiral separations.

Physicochemical Reference Standard for Cycloalkylidene Aldehyde Characterization

Given the limited publicly available experimental physicochemical data for this compound class, 2-(2-methylcyclohexylidene)acetaldehyde can serve as a reference standard for calibrating predictive models (e.g., boiling point, logP, vapor pressure) of substituted cyclohexylidene aldehydes. Its well-defined structure and intermediate substitution pattern make it a representative probe for computational chemistry and QSPR studies, provided the procured material is accompanied by a certificate of analysis confirming identity (NMR, GC-MS) and purity (>95%) .

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